Cas no 1522569-34-1 (1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine)

1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-methylbutyl group at the N1 position and an isopropyl substituent at the C5 position, contributing to its unique physicochemical properties. The amine functionality at the C4 position enhances its reactivity, making it a versatile intermediate for further derivatization. This compound may exhibit favorable bioavailability and metabolic stability due to its balanced lipophilicity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's synthetic accessibility and structural tunability make it a valuable scaffold in medicinal chemistry.
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine structure
1522569-34-1 structure
Product name:1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
CAS No:1522569-34-1
MF:C11H21N3
Molecular Weight:195.304542303085
CID:4603914
PubChem ID:66441838

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(3-methylbutyl)-5-(1-methylethyl)-
    • インチ: 1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3
    • InChIKey: GDMXXUBTDGHZDI-UHFFFAOYSA-N
    • SMILES: N1(CCC(C)C)C(C(C)C)=C(N)C=N1

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-178669-2.5g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
2.5g
$1931.0 2023-09-19
Enamine
EN300-178669-10.0g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
10g
$4236.0 2023-06-08
Enamine
EN300-178669-10g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
10g
$4236.0 2023-09-19
A2B Chem LLC
AW10512-10g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
10g
$4494.00 2024-04-20
1PlusChem
1P01BE9C-100mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
100mg
$415.00 2025-03-19
1PlusChem
1P01BE9C-500mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
500mg
$889.00 2025-03-19
A2B Chem LLC
AW10512-5g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
5g
$3044.00 2024-04-20
A2B Chem LLC
AW10512-250mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
250mg
$548.00 2024-04-20
1PlusChem
1P01BE9C-5g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
5g
$3595.00 2024-06-20
Enamine
EN300-178669-1.0g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
1522569-34-1 95%
1g
$986.0 2023-06-08

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine 関連文献

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1522569-34-1 and Product Name: 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Compound with the CAS number 1522569-34-1 and the product name 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, a heterocyclic aromatic compound known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its 3-methylbutyl and propan-2-yl substituents, contribute to its distinctive chemical properties and biological interactions.

The pyrazole core of this compound is a well-studied scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects. Pyrazoles have been extensively explored for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of alkyl groups such as 3-methylbutyl and propan-2-yl enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. This characteristic is particularly important in drug design, as it can significantly influence the compound's ability to reach its target site within the body.

Recent research has highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications to the pyrazole ring can lead to significant changes in biological activity. For instance, compounds with bulky substituents like 3-methylbutyl and propan-2-yl often exhibit enhanced binding affinity to biological targets, making them more effective in modulating cellular processes. This has led to increased interest in synthesizing and evaluating new pyrazole-based compounds for various diseases.

The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-methylbutyl group at the 1-position and the propan-2-yl group at the 5-position of the pyrazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve these modifications efficiently.

In terms of biological activity, preliminary studies on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine suggest promising results in several therapeutic areas. The compound has shown potential as an inhibitor of certain enzymes involved in inflammation and cancer progression. Additionally, its structural similarity to known bioactive molecules makes it a valuable candidate for further pharmacological investigation. Researchers are particularly interested in exploring its interactions with protein targets and understanding how its unique substituents influence binding affinity and specificity.

The development of novel drug candidates often involves rigorous testing in vitro and in vivo to assess their safety and efficacy. Computational modeling techniques have been increasingly used to predict the binding interactions between 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine and biological targets. These models help researchers optimize the compound's structure for better pharmacological properties before conducting expensive experimental trials. Such computational approaches are integral to modern drug discovery processes, enabling faster identification of promising candidates.

One of the key advantages of using pyrazole derivatives like 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is their versatility in drug design. The pyrazole ring can be modified in various ways to tailor its biological activity, making it a flexible scaffold for developing new therapeutic agents. Researchers are continuously exploring different substitution patterns and functional groups to enhance the efficacy and selectivity of these compounds. This ongoing research is contributing to the expansion of the pharmacological arsenal available for treating various diseases.

The future prospects for 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine are promising, with several potential applications emerging from recent studies. Its ability to modulate key cellular processes makes it a candidate for treating conditions such as cancer, inflammation, and neurodegenerative disorders. As research progresses, additional insights into its mechanism of action will likely be uncovered, further validating its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.

In conclusion, compound with CAS No. 1522569-34-1 and product name 1-(3-methylbutyl)-5-(propan-2-y l)-1H-pyrazol -4 -amine represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. Continued research into this compound will likely lead to new therapeutic breakthroughs, offering hope for improved treatments for various diseases.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd